molecular formula C19H21N3OS B2531888 N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide CAS No. 893982-12-2

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide

Cat. No. B2531888
CAS RN: 893982-12-2
M. Wt: 339.46
InChI Key: MDZXIMQJKFSOAG-UHFFFAOYSA-N
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Description

“N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide” is a chemical compound with a complex structure . It contains a total of 46 bonds, including 29 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 1 double bond, 21 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 1 eight-membered ring . It also includes 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Imidazole .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 46 bonds, including 29 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 1 double bond, 21 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 1 eight-membered ring . It also includes 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Imidazole .


Physical And Chemical Properties Analysis

The compound contains a total of 43 atoms; 17 Hydrogen atoms, 20 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The average mass is 307.391 Da and the monoisotopic mass is 307.044922 Da .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • The synthetic utilities of compounds related to o-phenylenediamines, including methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, highlight the chemical versatility and potential applications of these compounds in creating various heterocyclic structures with potential scientific and medicinal value (Ibrahim, 2011).

Biological Activities and Medicinal Chemistry

  • Studies on derivatives such as DNA minor groove binder Hoechst 33258 indicate the importance of specific structural features for binding to DNA, providing insights into drug design and the molecular basis for DNA sequence recognition and binding. This research underscores the relevance of structural derivatives in understanding and potentially manipulating biological processes at the molecular level (Issar & Kakkar, 2013).

Potential for Drug Repurposing and Treatment Applications

  • Nitazoxanide, a compound with a nitrothiazole group, showcases the versatility of thiazole derivatives in treating a wide range of infections and conditions. This exemplifies the potential of similar compounds in repurposed drug applications, including antiprotozoal, anthelmintic, and antiviral activities (Bharti et al., 2021).

Chemical Reactivity and Synthesis of Heterocycles

  • The synthesis and biological importance of thiazole- and [1,3]thiazine-fused benzimidazoles, quinazolines, and perimidines highlight the ongoing interest in developing new compounds with varied biological activities, including antihypertensive, diuretic, and thermoregulating effects. This area of research is critical for expanding the repertoire of compounds with potential therapeutic applications (Hsu, Hu, & Liu, 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to have antimycobacterial properties , suggesting that the compound may target enzymes or proteins essential for the survival of mycobacteria.

Biochemical Pathways

Given its potential antimycobacterial activity , it may affect pathways crucial for the growth and survival of mycobacteria.

Result of Action

If the compound does exhibit antimycobacterial activity , it could result in the inhibition of mycobacterial growth.

properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-12-24-19-21-17(11-22(13)19)15-8-5-9-16(10-15)20-18(23)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZXIMQJKFSOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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